Formic acid;2,3,4-trichlorobutan-1-ol
CAS No.: 61810-61-5
Cat. No.: VC19474145
Molecular Formula: C5H9Cl3O3
Molecular Weight: 223.48 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61810-61-5 |
|---|---|
| Molecular Formula | C5H9Cl3O3 |
| Molecular Weight | 223.48 g/mol |
| IUPAC Name | formic acid;2,3,4-trichlorobutan-1-ol |
| Standard InChI | InChI=1S/C4H7Cl3O.CH2O2/c5-1-3(6)4(7)2-8;2-1-3/h3-4,8H,1-2H2;1H,(H,2,3) |
| Standard InChI Key | OFSVCSKRWXNKHL-UHFFFAOYSA-N |
| Canonical SMILES | C(C(C(CCl)Cl)Cl)O.C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
The compound’s molecular formula, , indicates the presence of five carbon atoms, three chlorine substituents, and three oxygen-containing functional groups. Structural analysis suggests it is an ester derivative where formic acid () is linked to 2,3,4-trichlorobutan-1-ol via an ester bond. The trichlorinated butanol moiety introduces steric hindrance and electronic effects due to the electron-withdrawing nature of chlorine atoms .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 223.482 g/mol |
| Exact Mass | 221.962 Da |
| LogP | 1.769 |
| PSA (Polar Surface Area) | 57.53 Ų |
While density, boiling point, and melting point data remain unreported, the compound’s structural analogs, such as ethyl 2,2,4-trichloro-3-oxobutyrate (CAS 85153-67-9), exhibit similar lipophilicity (LogP 2.2) and molecular weights (~233 g/mol) . These parallels suggest comparable solubility profiles, likely favoring organic solvents like dichloromethane or ethyl acetate.
Synthesis and Reaction Pathways
Esterification of Formic Acid and Trichlorobutan-1-Ol
The most plausible synthesis route involves acid-catalyzed esterification between formic acid and 2,3,4-trichlorobutan-1-ol. This reaction typically employs sulfuric acid or -toluenesulfonic acid as catalysts, with reflux conditions to drive water elimination . A modified approach using Pd-catalyzed carbonylation, as demonstrated for aryl formates , could also be adapted. For instance, palladium catalysts facilitate carbonyl group insertion into chlorinated alcohols under mild conditions, though this remains speculative for the target compound.
Degradation and Stability
The ester linkage in formic acid;2,3,4-trichlorobutan-1-ol is susceptible to hydrolysis under acidic or alkaline conditions. Base-mediated saponification would yield formate salts and 2,3,4-trichlorobutan-1-ol, while acid hydrolysis regenerates the parent alcohol and formic acid . Thermal stability is uncharacterized, but the presence of chlorine atoms may reduce flammability relative to non-halogenated esters.
Comparative Analysis with Structural Analogs
Ethyl 2,2,4-trichloro-3-oxobutyrate (CAS 85153-67-9) shares functional similarities but differs in its ketone group and ethyl ester moiety . Key contrasts include:
Table 2: Comparison with Ethyl 2,2,4-Trichloro-3-Oxobutyrate
| Property | Formic Acid;2,3,4-Trichlorobutan-1-Ol | Ethyl 2,2,4-Trichloro-3-Oxobutyrate |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 223.482 g/mol | 233.5 g/mol |
| Functional Groups | Ester, trichloro | Ester, trichloro, ketone |
| LogP | 1.769 | 2.2 |
The ketone group in the analog enhances reactivity toward nucleophiles, whereas the trichlorobutan-ol ester may exhibit greater steric hindrance.
Future Research Directions
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Physicochemical Characterization: Empirical determination of melting/boiling points and solubility parameters.
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Catalytic Applications: Testing as a CO surrogate in Pd-mediated reactions, leveraging its ester functionality.
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Toxicological Profiling: In vitro assays to assess cytotoxicity and environmental impact.
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